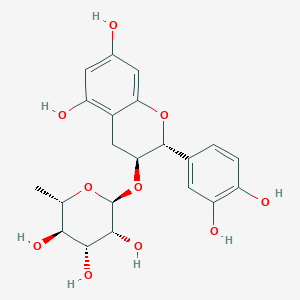

3-O-Rhamnosylcatéchine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Catechin 3-rhamnoside is a type of flavonoid, a polyphenolic compound found in a variety of plants, including green tea, apples, and grapes. It is a major component of green tea, accounting for up to 40% of the dry weight of the leaves. Catechin 3-rhamnoside has been studied for its potential health benefits, including its antioxidant, anti-inflammatory, and anti-cancer properties. It has also been studied for its potential therapeutic applications, including in the treatment of diseases such as diabetes and cardiovascular disease.

Applications De Recherche Scientifique

Activités pharmaceutiques

La 3-O-Rhamnosylcatéchine est connue pour ses grandes activités pharmaceutiques pour la santé humaine {svg_1}. C'est un composant médicinal clé dans les plantes d'Epimedium {svg_2}.

Activité enzymatique

Un nouveau gène de xylosyltransférase de rhamnoside de flavonol prénylé (EpF3R2″XylT) a été cloné à partir d'E. pubescens, et l'activité enzymatique de ses protéines de décodage a été examinée in vitro avec différents substrats de rhamnoside de flavonol prénylé {svg_3}.

Propriétés antioxydantes

Les catéchines possèdent de puissantes propriétés antioxydantes {svg_4}. Ce sont des piégeurs d'espèces réactives de l'oxygène (ROS) et des chélateurs d'ions métalliques {svg_5}.

Prévention des maladies causées par le stress oxydatif

En raison de leurs propriétés antioxydantes, les catéchines peuvent être bénéfiques pour prévenir et protéger contre les maladies causées par le stress oxydatif {svg_6}.

Inhibition de la toxicité génétique

La this compound a une activité inhibitrice contre la toxicité génétique induite par la nitrofurantoïne et l'aflatoxine B1 en présence de la souche Escherichia coli PQ37 {svg_7}.

Activités immunostimulantes et antioxydantes

Les O-rhamnosides de catéchine provenant du gui de l'est du Nigeria ont de puissantes activités immunostimulantes et antioxydantes {svg_8}.

Orientations Futures

Catechins, including Catechin 3-rhamnoside, have shown potential in improving general health and fighting against several medical conditions . Future research should focus on placebo-controlled trials involving pure catechin derivatives and a patient population with preexisting cardiovascular disease .

Mécanisme D'action

Target of Action

Catechin 3-rhamnoside, a type of flavonoid, primarily targets enzymes such as α-glucosidase and α-amylase . These enzymes play a crucial role in starch digestion, and their inhibition can help manage conditions like diabetes mellitus . Additionally, catechins are known to be reactive oxygen species (ROS) scavengers and metal ion chelators .

Mode of Action

Catechin 3-rhamnoside interacts with its targets by inhibiting their activity. For instance, it exhibits inhibitory effects on α-glucosidase and α-amylase, key enzymes involved in starch digestion . This inhibition can help regulate blood glucose levels, making it potentially beneficial for managing diabetes. Moreover, as ROS scavengers and metal ion chelators, catechins can help mitigate oxidative stress .

Biochemical Pathways

Catechin 3-rhamnoside’s action affects several biochemical pathways. Its antioxidant properties allow it to scavenge ROS, thereby reducing oxidative stress . This can impact various pathways involved in aging and related dysfunctions, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes . Furthermore, catechins can induce antioxidant enzymes, inhibit pro-oxidant enzymes, and promote the production of phase II detoxification enzymes and antioxidant enzymes .

Pharmacokinetics

It’s important to note that the bioavailability of catechins can be influenced by various factors, including their chemical structure and the presence of other compounds .

Result of Action

The primary result of Catechin 3-rhamnoside’s action is its potential antioxidant and anti-diabetic effects. By inhibiting α-glucosidase and α-amylase, it can help regulate blood glucose levels . Its antioxidant properties allow it to scavenge ROS, which can help protect cells from oxidative damage . This can potentially prevent or mitigate various diseases caused by oxidative stress, such as neurodegenerative disease, cancer, cardiovascular diseases, and diabetes .

Action Environment

The action, efficacy, and stability of Catechin 3-rhamnoside can be influenced by various environmental factors. For instance, the presence of other compounds can affect its bioavailability . Additionally, factors such as pH and temperature can potentially impact its stability and activity.

Analyse Biochimique

Biochemical Properties

Catechin 3-rhamnoside, like other catechins, has potent antioxidant properties . It acts as a reactive oxygen species (ROS) scavenger and metal ion chelator . Its indirect antioxidant activities include the induction of antioxidant enzymes, inhibition of pro-oxidant enzymes, and production of phase II detoxification enzymes and antioxidant enzymes .

Cellular Effects

Catechin 3-rhamnoside has been shown to have a significant impact on cellular processes. It can alleviate conditions associated with vascular dysfunction, including vascular inflammation and smooth muscle cell proliferation . It also has the potential to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Catechin 3-rhamnoside involves its antioxidant properties. It can both eliminate ROS by scavenging and enhance ROS production . This dual action in relation to ROS makes it a potent antioxidant and a potential pro-oxidant .

Temporal Effects in Laboratory Settings

In laboratory settings, Catechin 3-rhamnoside has shown significant immunostimulatory activity and antioxidant potential . Over time, these effects may contribute to the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Catechin 3-rhamnoside is involved in the flavonoid biosynthesis pathway . It is derived from plant secondary metabolism through condensation of phenylalanine derived from the shikimate pathway with malonyl-CoA .

Propriétés

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[[(2R,3S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-6,8,16-28H,7H2,1H3/t8-,16-,17-,18+,19+,20+,21-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYLFHITXPCWYAL-HLBABLIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CC3=C(C=C(C=C3OC2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC3=C(C=C(C=C3O[C@@H]2C4=CC(=C(C=C4)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the potential of Catechin 3-rhamnoside as an antiviral agent?

A1: While not directly addressed in the provided research, one study [] investigated the potential of Catechin 3-rhamnoside, alongside other compounds from Neocarya macrophylla, as an inhibitor of SARS-CoV-2. Computational modeling suggested that Catechin 3-rhamnoside could bind to key viral proteins (3C-like protease, spike protein, and papain-like protease) with high affinity. This suggests potential antiviral activity, but further experimental validation is needed.

Q2: What are the sources of Catechin 3-rhamnoside?

A3: Catechin 3-rhamnoside has been isolated from multiple plant sources, including Calliandra haematocephala [], Erythroxylum novogranatense [], and Neocarya macrophylla []. This suggests that this compound might be present in various plant species and could have diverse biological activities.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1S,5R)-9-Azabicyclo[3.3.1]nonan-3-yl]-1-methylindazole-3-carboxamide;hydrochloride](/img/structure/B1148948.png)

![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)